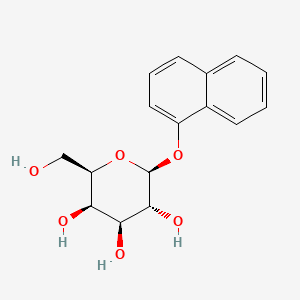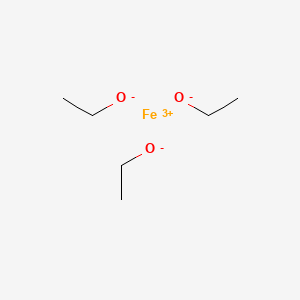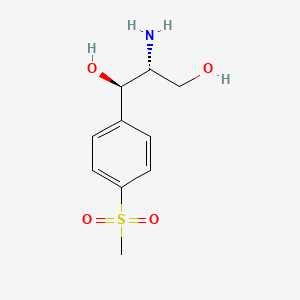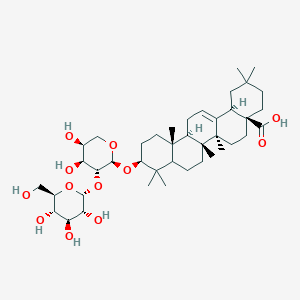
Tetrabenzylzirconium
Übersicht
Beschreibung
Tetrabenzylzirconium is an organozirconium compound with the chemical formula Zr(CH₂C₆H₅)₄. It features a zirconium (IV) center bonded to four benzyl ligands. This compound is an orange, air- and photo-sensitive solid, soluble in hydrocarbon solvents. It is primarily used as a precursor to catalysts for the polymerization of olefins .
Wissenschaftliche Forschungsanwendungen
Tetrabenzylzirconium has several applications in scientific research:
Catalysis: It serves as a precursor to catalysts for the polymerization of olefins, which are essential in producing various plastics and synthetic materials.
Organometallic Chemistry: It is used in studying the coordination chemistry of zirconium and the reactivity of benzyl ligands.
Material Science:
Wirkmechanismus
Target of Action
Tetrabenzylzirconium is an organozirconium compound with the formula Zr(CH2C6H5)4 . The primary targets of this compound are olefins . Olefins, also known as alkenes, are hydrocarbons that contain a carbon-carbon double bond. They play a crucial role in the chemical industry as they are used in the production of a wide range of materials.
Mode of Action
This compound interacts with its targets (olefins) through a process known as polymerization . In this process, this compound acts as a catalyst, facilitating the reaction that links the olefin molecules together to form a polymer . The molecule features diamagnetic Zr(IV) bonded to four benzyl ligands .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization of olefins . This process results in the formation of polymers, which are large molecules made up of repeating subunits. These polymers have a wide range of applications, including the production of plastics, resins, and synthetic fibers.
Pharmacokinetics
It is known that this compound is an orange air- and photo-sensitive solid, which is soluble in hydrocarbon solvents .
Result of Action
The result of this compound’s action is the formation of polymers from olefins . These polymers can have various properties depending on the specific olefins used and the conditions of the polymerization process. This allows for the production of a wide range of materials with different characteristics.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and light, which can affect its stability . Additionally, the solvent used can impact the efficiency of the polymerization process . Therefore, careful control of the reaction environment is necessary to ensure the effective use of this compound.
Biochemische Analyse
Biochemical Properties
Tetrabenzylzirconium plays a significant role in biochemical reactions, particularly in the field of catalysis. It interacts with various enzymes and proteins, facilitating the polymerization of olefins. The compound’s interaction with biomolecules is primarily through its benzyl ligands, which can coordinate with different active sites on enzymes, enhancing their catalytic activity. The flexibility of the benzyl ligands allows for diverse coordination modes, which can influence the efficiency and specificity of the catalytic processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can undergo protonolysis, where it reacts with hydrogen chloride to form zirconium trichloride and toluene. This reaction highlights the compound’s ability to interact with and modify biomolecules at the molecular level. This compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity and subsequent alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is known to be air- and photo-sensitive, which can lead to its degradation over time. This degradation can result in a decrease in its catalytic activity and potential changes in its interactions with biomolecules. Long-term studies in vitro and in vivo have shown that the compound’s effects on cellular function can vary depending on its stability and the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance catalytic activity and improve metabolic processes. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s beneficial effects are only evident within a specific dosage range. Beyond this range, the adverse effects outweigh the benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to catalysis and polymerization. The compound interacts with enzymes and cofactors that facilitate the polymerization of olefins. These interactions can influence the metabolic flux and levels of metabolites within the cell. This compound’s role in these pathways highlights its importance in regulating metabolic processes and maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are critical for its catalytic activity and overall function within the cell .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its catalytic activity. The subcellular localization of this compound is essential for its function, as it ensures that the compound is present in the right location to interact with its target biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrabenzylzirconium is typically synthesized by reacting benzylmagnesium chloride with zirconium tetrachloride in diethyl ether. The reaction proceeds as follows: [ \text{ZrCl}_4 + 4 \text{C}_6\text{H}_5\text{CH}_2\text{MgCl} \rightarrow \text{Zr(CH}_2\text{C}_6\text{H}_5\text{)}_4 + 4 \text{MgCl}_2 ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method involving benzylmagnesium chloride and zirconium tetrachloride is scalable for industrial applications .
Types of Reactions:
Protonolysis: this compound readily undergoes protonolysis with hydrogen chloride, forming trichlorobenzylzirconium and toluene: [ \text{Zr(CH}_2\text{C}_6\text{H}_5\text{)}_4 + \text{HCl} \rightarrow \text{Zr(CH}_2\text{C}_6\text{H}_5\text{)}_3\text{Cl} + \text{CH}_3\text{C}_6\text{H}_5 ]
Common Reagents and Conditions:
Hydrogen Chloride (HCl): Used in protonolysis reactions.
Diethyl Ether: Common solvent for the synthesis of this compound.
Major Products:
Trichlorobenzylzirconium: Formed during protonolysis.
Toluene: Byproduct of protonolysis.
Vergleich Mit ähnlichen Verbindungen
Tetrabenzylhafnium: Similar in structure but contains hafnium instead of zirconium.
Tetrabenzylmanganese: Contains manganese and exhibits different reactivity due to the metal center.
Uniqueness: Tetrabenzylzirconium is unique due to its high reactivity and flexibility in ligand coordination. The zirconium (IV) center is more resistant to reduction compared to titanium (IV) compounds, making it a robust catalyst precursor .
Eigenschaften
IUPAC Name |
methanidylbenzene;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C7H7.Zr/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLMQGXOMLSFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24356-01-2 | |
| Record name | Tetrabenzylzirconium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of tetrabenzylzirconium and what unique features does it possess?
A1: this compound (Zr(CH2C6H5)4) exhibits a distorted tetrahedral geometry around the central zirconium atom. [, ] This distortion is attributed to interactions between the aromatic rings of the benzyl ligands and the zirconium atom. [] Interestingly, the Zr–CH2–Cipso bond angles in this compound are flexible and can vary significantly, as observed in different crystallographic modifications. [, ] This flexibility suggests potential for η2-bonding of the benzyl ligands. []
Q2: How does the structure of this compound influence its reactivity and applications?
A2: The labile nature of the benzyl ligands in this compound makes it a useful precursor for synthesizing various zirconium complexes. [, , , ] Upon reaction with protic reagents like alcohols or phenols, benzyl groups are readily replaced, allowing for the introduction of different ligands. [, ] This reactivity is exploited in the synthesis of zirconium catalysts for olefin polymerization. [, , , , ]
Q3: Can this compound be used directly as a catalyst for olefin polymerization?
A3: While this compound itself doesn't efficiently initiate olefin polymerization, it becomes catalytically active upon activation with a cocatalyst. [, , , ] Common cocatalysts include methylaluminoxane (MAO) [] and tris(pentafluorophenyl)borane (B(C6F5)3). [, , , ]
Q4: What is the role of the cocatalyst in this compound-catalyzed polymerization?
A4: Cocatalysts play a crucial role in generating the active catalytic species from this compound. [, , ] For instance, MAO is believed to alkylate the zirconium center, forming a cationic zirconium alkyl species that initiates polymerization. [] Similarly, B(C6F5)3 abstracts a benzyl ligand, generating a highly Lewis acidic zirconium cation capable of coordinating and activating olefins. [, , , ]
Q5: What types of polymers can be synthesized using this compound-based catalysts?
A5: this compound, when activated appropriately, catalyzes the polymerization of various olefins. [, , , , , , ] It has been successfully employed for the synthesis of polyethylene, [] polypropylene, [, , ] polystyrene, [, ] and even copolymers of ethylene and propylene. []
Q6: Does the polymerization mechanism change with different monomers or reaction conditions?
A6: The polymerization mechanism can indeed be influenced by the monomer and reaction conditions. [] Studies with styrene polymerization using this compound/triethylaluminium systems highlight this variability. [, ] Depending on the solvent and the styrene derivative used, the polymerization can proceed via coordinated anionic, radical, or cationic mechanisms. []
Q7: How does the presence of electron-withdrawing groups on the benzyl ligands affect the catalytic activity of this compound complexes?
A8: Introducing electron-withdrawing groups on the benzyl ligands has been shown to increase the catalyst's activity in olefin polymerization. [] This enhancement is attributed to the increased electrophilicity of the zirconium center upon incorporating electron-withdrawing substituents. []
Q8: What is the role of steric bulk in this compound complexes used for polymerization?
A9: Steric bulk around the zirconium center plays a crucial role in controlling the molecular weight and tacticity of the polymers produced. [, , ] Bulky ligands can hinder monomer approach and insertion, impacting both the polymerization rate and the microstructure of the resulting polymer chain. [, ]
Q9: Can this compound be immobilized on a support material for polymerization?
A10: Yes, this compound can be supported on materials like alumina or silica, creating heterogeneous catalysts for olefin polymerization. [, ] The activity of these supported catalysts is influenced by the hydroxyl group concentration on the support surface, impacting the nature of the zirconium species formed. []
Q10: How does the presence of hydrogen affect the polymerization activity of this compound-based catalysts?
A12: Hydrogen acts as a chain transfer agent in olefin polymerization. [] Its presence during polymerization with this compound catalysts reduces both the polymerization rate and the molecular weight of the resulting polymers. [] This effect is attributed to the formation of zirconium hydride species, which are less active in monomer enchainment. []
Q11: Have any computational studies been conducted on this compound and its derivatives?
A13: Yes, computational methods, particularly density functional theory (DFT) calculations, have been employed to understand the structural features and reactivity of this compound. [] DFT calculations have been used to investigate the energy barriers associated with Zr–CH2–Cipso bond angle distortions, providing insights into the flexibility of benzyl ligand coordination. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


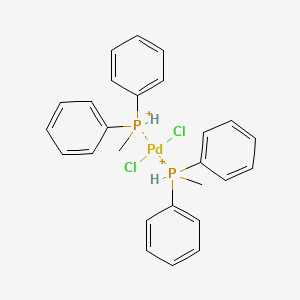
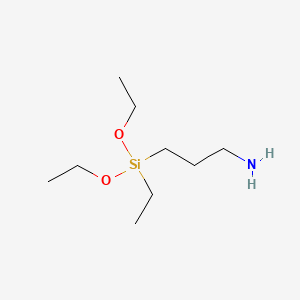
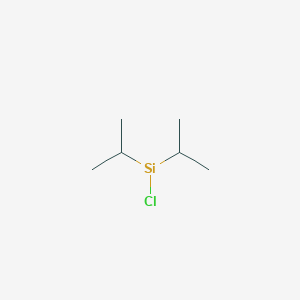

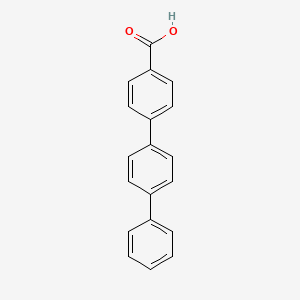
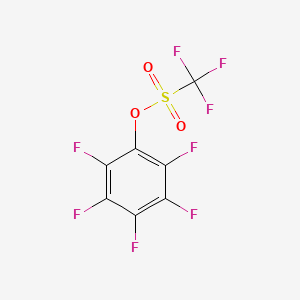
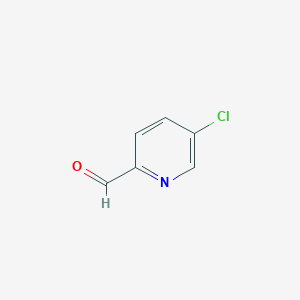

![1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B1588527.png)
